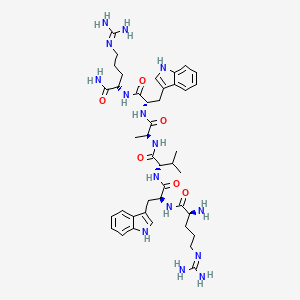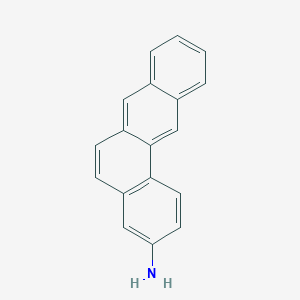
1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a phenyl group, and ester functionalities. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride typically involves the esterification of 2-amino-3-phenylpentanedioic acid. The process can be carried out using ethyl alcohol and methyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is conducted under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity. The use of automated systems also minimizes human error and enhances reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: 1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro derivative.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate
- 1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrobromide
Comparison: Compared to its analogs, 1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride exhibits enhanced solubility and stability in aqueous solutions. This makes it more suitable for biological and pharmacological studies. Additionally, the hydrochloride salt form may have different pharmacokinetic properties, influencing its absorption and distribution in biological systems.
Propiedades
Número CAS |
651321-96-9 |
|---|---|
Fórmula molecular |
C14H20ClNO4 |
Peso molecular |
301.76 g/mol |
Nombre IUPAC |
1-O-ethyl 5-O-methyl (2S)-2-amino-3-phenylpentanedioate;hydrochloride |
InChI |
InChI=1S/C14H19NO4.ClH/c1-3-19-14(17)13(15)11(9-12(16)18-2)10-7-5-4-6-8-10;/h4-8,11,13H,3,9,15H2,1-2H3;1H/t11?,13-;/m0./s1 |
Clave InChI |
AMTWAKBOCUWFNC-IYWIJXFJSA-N |
SMILES isomérico |
CCOC(=O)[C@H](C(CC(=O)OC)C1=CC=CC=C1)N.Cl |
SMILES canónico |
CCOC(=O)C(C(CC(=O)OC)C1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene](/img/structure/B12606000.png)

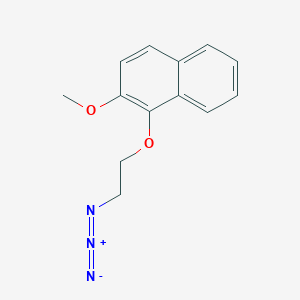
![[(3R,4S)-4-acetamidothiolan-3-yl] acetate](/img/structure/B12606035.png)
![N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12606041.png)
![[([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methoxy](trimethyl)silane](/img/structure/B12606047.png)
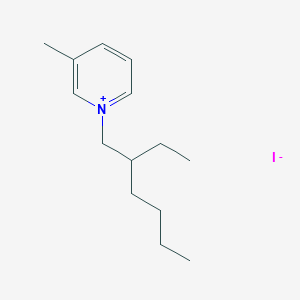
![[5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B12606073.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone](/img/structure/B12606079.png)
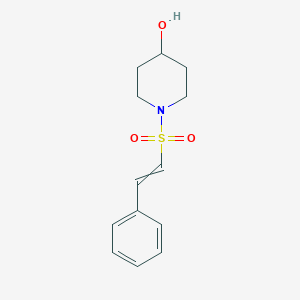
![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B12606085.png)
![({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene](/img/structure/B12606086.png)
